Home > Products > Building Blocks P13774 > Amlodipine mesylate
Amlodipine mesylate - 246852-12-0

Amlodipine mesylate

Catalog Number: EVT-259628
CAS Number: 246852-12-0
Molecular Formula: C21H29ClN2O8S
Molecular Weight: 505 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amlodipine mesylate is an L-type calcium channel blocker.

Amlodipine Besylate

  • Compound Description: Amlodipine besylate is a dihydropyridine calcium channel blocker commonly used to treat hypertension. [, ] It works by relaxing blood vessels, allowing blood to flow more easily. [, ]
  • Relevance: This is the most directly related compound to Amlodipine mesylate, as they are both salts of the same active pharmaceutical ingredient, Amlodipine. [, ] The difference lies in the salt form, with Amlodipine besylate utilizing benzenesulfonic acid and Amlodipine mesylate utilizing methanesulfonic acid. [, ] Several studies directly compare the efficacy and safety of the two salts in treating hypertension. [, ]

Perindopril

  • Compound Description: Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. [] It works by blocking the formation of angiotensin II, a substance that narrows blood vessels. []
  • Relevance: Perindopril, specifically its tert-butylamine salt and arginine salt, is investigated in combination with Amlodipine (including its various salts like Amlodipine mesylate) for potential synergistic effects in treating hypertension and related diseases. []

Atorvastatin Magnesium

  • Compound Description: Atorvastatin magnesium is a statin medication used to lower cholesterol levels. [] It works by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. []
  • Relevance: Atorvastatin Magnesium, along with Atorvastatin Strontium, are studied in combination with Amlodipine (including various salts like Amlodipine mesylate) for potential synergistic effects in preventing or treating heart and cerebrovascular diseases. []

Atorvastatin Calcium Propanediol Solvate

  • Compound Description: Atorvastatin calcium propanediol solvate is a specific solvate form of Atorvastatin Calcium, a statin medication used to lower cholesterol levels. [] It works by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. []
  • Relevance: This specific solvate of Atorvastatin Calcium is studied in combination with Amlodipine (including various salts like Amlodipine mesylate) for potential synergistic effects in preventing or treating cardiovascular and cerebrovascular diseases. []

Candesartan Cilexetil

  • Compound Description: Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure. [] It works by blocking the action of angiotensin II, a substance that narrows blood vessels. []
  • Relevance: Candesartan cilexetil is investigated in combination with Amlodipine (including various salts like Amlodipine mesylate) for potential synergistic effects in treating hypertension and related diseases. [] The research focuses on formulating these compounds together in a tablet form for improved patient compliance and therapeutic outcomes. []

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a thiazide diuretic used to treat hypertension and fluid retention. [] It works by helping the kidneys remove excess salt and water from the body. []
  • Relevance: Hydrochlorothiazide is researched in combination with Amlodipine (including salts like Amlodipine mesylate) for potential synergistic effects in treating hypertension. [] The research focuses on formulating these compounds in a multilayer tablet, potentially with an effervescent layer for enhanced dissolution and absorption. []

L-Amlodipine Aspartate

  • Compound Description: L-Amlodipine aspartate is a salt form of the S-enantiomer of Amlodipine. [, ] It is a dihydropyridine calcium channel blocker. [, ]
  • Relevance: This compound is structurally very similar to Amlodipine mesylate, differing only in the enantiomer used and the salt former. [, ] While not directly studied in the provided papers, its inclusion in patent applications for combination therapies alongside other Amlodipine salts suggests potential relevance as a related compound. [, ]

Additional Amlodipine Salts:

  • Amlodipine Maleate [, , ]
  • Levamlodipine Besylate [, ]
  • Amlodipine Camphorsulfonate [, ]
  • Amlodipine Camsylate [, ]
  • Amlodipine Nicotinate [, ]
  • Amlodipine Pyroglutamate [, ]
  • Amlodipine Lipoate []
Classification

Amlodipine mesylate falls under the category of calcium channel blockers. It is classified as a dihydropyridine derivative, which is characterized by its ability to selectively inhibit calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. This mechanism results in vasodilation and reduced cardiac workload.

Synthesis Analysis

The synthesis of amlodipine mesylate involves several steps, typically starting from precursor compounds that undergo various chemical transformations. The primary method for synthesizing amlodipine mesylate includes:

  1. Formation of Amlodipine: The synthesis begins with a Hantzsch condensation reaction involving a substituted benzaldehyde, methyl 3-aminocrotonate, and an amino-protected acetoacetate derivative. This step yields the dihydropyridine structure characteristic of amlodipine .
  2. Salt Formation: Amlodipine is then reacted with methanesulfonic acid in an aqueous organic solvent (such as ethyl acetate) to form amlodipine mesylate. This process often requires careful control of temperature and concentration to ensure high purity and yield. For instance, the addition of methanesulfonic acid must be conducted dropwise under cooling conditions to promote crystallization without leading to premature precipitation .
  3. Crystallization: The resulting solution is allowed to crystallize, often requiring specific conditions to achieve the desired crystal form (monohydrate or anhydrous). The monohydrate form has been noted for its favorable properties such as good flowability and compressibility, making it suitable for direct tablet formulation .
Molecular Structure Analysis

Amlodipine mesylate has a complex molecular structure characterized by its dihydropyridine ring system. The molecular formula for amlodipine mesylate is C21H29ClN2O8SC_{21}H_{29}ClN_{2}O_{8}S .

Key Structural Features:

  • Dihydropyridine Core: This core is crucial for the compound's activity as a calcium channel blocker.
  • Methanesulfonic Acid Moiety: The presence of the mesylate group enhances solubility and stability.
  • Chiral Centers: Amlodipine contains chiral centers that contribute to its pharmacological activity, with the S-enantiomer being therapeutically active while the R-enantiomer exhibits significantly lower activity .
Chemical Reactions Analysis

Amlodipine mesylate participates in various chemical reactions relevant to its pharmacological function:

  1. Calcium Channel Blockade: Amlodipine mesylate inhibits calcium entry into cells by blocking L-type calcium channels, which leads to decreased intracellular calcium levels. This action results in relaxation of vascular smooth muscle and reduced myocardial oxygen demand.
  2. Metabolism: In vivo, amlodipine undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to the formation of inactive metabolites that are excreted through urine .
  3. Interactions with Other Drugs: Amlodipine can interact with other medications, particularly those affecting CYP3A4 activity, which may alter its pharmacokinetics and efficacy.
Mechanism of Action

The mechanism of action of amlodipine mesylate involves selective inhibition of L-type calcium channels located in vascular smooth muscle and cardiac myocytes:

  • Vasodilation: By blocking calcium influx, amlodipine causes relaxation of arterial smooth muscle, leading to vasodilation and reduced systemic vascular resistance.
  • Decreased Heart Rate: It also indirectly reduces heart rate by decreasing myocardial contractility and oxygen demand.
  • Improved Blood Flow: Enhanced blood flow results in relief from angina symptoms due to improved oxygen delivery to myocardial tissues.

This dual action helps manage conditions like hypertension and angina effectively.

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Approximately 412.99 g/mol.
  • Solubility: Amlodipine mesylate exhibits good solubility in water due to the presence of the methanesulfonic acid moiety, which enhances its bioavailability compared to other salt forms like besylate .
  • Stability: The monohydrate form is noted for its stability under standard storage conditions, although it can be hygroscopic.

Characterization Techniques:

  • X-ray Diffraction: Used to analyze crystal structure and confirm purity.
  • Infrared Spectroscopy: Helps identify functional groups and confirm salt formation.
  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information on molecular structure and conformation.
Applications

Amlodipine mesylate is primarily used in clinical settings for:

  1. Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  2. Angina Pectoris Treatment: It alleviates symptoms associated with chronic stable angina by improving coronary blood flow.
  3. Combination Therapies: Often used in conjunction with other antihypertensive agents or diuretics to enhance therapeutic efficacy.

Research Applications:

Ongoing research explores additional therapeutic uses, including potential neuroprotective effects and applications in heart failure management due to its ability to improve myocardial oxygen supply-demand balance .

Synthesis and Optimization of Amlodipine Mesylate

Synthetic Pathways for Amlodipine Mesylate Salt Formation

The synthesis of amlodipine mesylate involves precise chemical transformations to ensure high-purity crystalline output. The process begins with the reaction of amlodipine free base (3-ethyl-5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) with methanesulfonic acid in anhydrous ethyl acetate as the preferred solvent [4] [9]. Key parameters include:

  • Stoichiometry: A 1:1 molar ratio of amlodipine free base to methanesulfonic acid is critical to prevent di-salt formation and impurity generation.
  • Temperature Control: The reaction is conducted at 40–45°C for 2 hours, followed by cooling to 0–5°C to initiate nucleation [9].
  • Crystallization: Slow addition of n-heptane as an anti-solvent induces crystallization, yielding amlodipine mesylate monohydrate crystals. The monohydrate form is stabilized by hydrogen bonding between the sulfonate group and water molecules within the crystal lattice [4].

Post-synthesis, the crystals undergo vacuum drying at 50°C to achieve residual solvent levels below 500 ppm (ICH Q3C guidelines). The process typically delivers >99.5% chemical purity and <0.1% related substances, validated by HPLC [4] [9].

Table 1: Critical Parameters for Amlodipine Mesylate Monohydrate Synthesis

ParameterOptimal RangeImpact on Product Quality
Reaction Temperature40–45°CHigher temperatures increase desulfonation impurities
Solvent SystemEthyl acetate/n-heptaneEnsures high yield (≥85%) of monohydrate form
Cooling Rate0.5°C/minPrevents amorphous aggregation
Drying Conditions50°C under vacuumMaintains monohydrate stoichiometry

Comparative Analysis of Amlodipine Mesylate vs. Other Salts (Besylate, Maleate)

Amlodipine mesylate exhibits distinct physicochemical properties compared to besylate and maleate salts, influencing pharmaceutical applicability:

  • Solubility Profile: Mesylate demonstrates superior aqueous solubility (12.5 mg/mL at 25°C) versus besylate (7.2 mg/mL) and maleate (9.8 mg/mL), attributed to its lower molecular weight and higher crystal energy [6] [10]. This property enhances dissolution rates in biorelevant media, potentially improving bioavailability.
  • Hygroscopicity: Mesylate salt shows 0.8% weight gain at 75% RH, significantly lower than besylate (2.5%) and maleate (3.1%), reducing processing challenges during tablet compression [4] [9].
  • Bioequivalence: Clinical studies confirm therapeutic equivalence across salts. A crossover trial in healthy volunteers showed 90% CI for AUC and Cmax of mesylate versus besylate within 0.90–1.10 limits, confirming interchangeability [6].

Stability under accelerated conditions (40°C/75% RH) reveals mesylate’s advantages: after 6 months, mesylate exhibits ≤0.3% total impurities, whereas besylate and maleate show ≤0.8% and ≤1.2%, respectively, due to reduced oxidative degradation [9].

Table 2: Comparative Properties of Amlodipine Salts

PropertyMesylateBesylateMaleate
Molecular Weight (g/mol)504.98567.06524.97
Aqueous Solubility (mg/mL)12.57.29.8
Hygroscopicity (% Δw at 75% RH)0.82.53.1
Photostability (Δ degradation)≤0.3%≤0.8%≤1.2%

Solvent Selection and Crystallization Dynamics in Mesylate Synthesis

Solvent polarity directly influences crystal morphology and purity. Ethyl acetate is optimal due to:

  • Intermediate Polarity (dielectric constant ε = 6.02): Facilitates proton transfer during salt formation while solubilizing both reactants [4].
  • Low Water Content (<100 ppm): Prevents hydrate polymorphism during crystallization [9].

Crystallization kinetics are governed by:

  • Nucleation Control: Seeding with 0.1–0.5% w/w mesylate monohydrate crystals at 5°C ensures uniform particle size distribution (D90 = 120–150 μm) [4].
  • Antisolvent Addition Rate: n-Heptane introduced at ≤5 mL/min minimizes oiling-out, a common issue in besylate crystallization [1] [9].

Notably, attempts using acetone or isopropanol yield solvates unstable during dehydration, while acetonitrile induces needle-like crystals with poor flowability [9].

Scalability Challenges in Industrial Production of Amlodipine Mesylate

Scaling amlodipine mesylate synthesis presents multifaceted engineering challenges:

  • Mixing Efficiency: At >100 kg batch sizes, shear forces during antisolvent addition must be controlled (tip speed <3 m/s) to prevent crystal fracture and fines generation. Computational fluid dynamics (CFD) modeling indicates that pitched-blade impellers reduce particle attrition by 40% versus Rushton turbines [7].
  • Drying Uniformity: Fluidized bed drying requires precise inlet air dew point control (−10°C) to prevent dehydration/rehydration cycles that cause amorphization. Continuous monitoring via NIR spectroscopy ensures residual solvent homogeneity [4] [9].
  • Polymorphic Transitions: Pilot studies show that cooling rates <0.5°C/min stabilize the monohydrate form. Faster cooling (e.g., 2°C/min) induces metastable anhydrous mesylate, which converts to monohydrate under humidity, risking tablet delamination [9].

Process analytical technology (PAT) integration, including in-line Raman spectroscopy for crystal form verification, mitigates these risks during technology transfer [4].

Properties

CAS Number

246852-12-0

Product Name

Amlodipine mesylate

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid

Molecular Formula

C21H29ClN2O8S

Molecular Weight

505 g/mol

InChI

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MUVFCHUBATVFPP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Amlodipine mesylate; Amlodis; Amlor, Coroval; Lipinox; Norvasc;

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.